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Compound of Interest

Compound Name: BMS-986094

Cat. No.: B608112 Get Quote

A Comparative Analysis of Preclinical Findings for the Investigational Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

BMS-986094, a prodrug of the guanosine nucleotide analog 2'-C-methylguanosine, was a

promising inhibitor of the hepatitis C virus (HCV) NS5b RNA-dependent RNA polymerase.

However, its clinical development was halted due to unforeseen cardiac and renal toxicities.

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data

for BMS-986094, offering insights into the translational challenges encountered during its

development. We also include comparative data for sofosbuvir, an approved nucleotide analog

inhibitor of HCV, to provide context.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of BMS-
986094, comparing its effects across different experimental systems.

Table 1: In Vitro Effects of BMS-986094
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Cell Line Parameter Concentration Observation

Human Hepatoma

(HepG2, Huh-7)

Mitochondrial DNA

Content
≤10 µM No change[1][2]

Human Hepatoma

(Huh-7)

Mitochondrial Gene

Transcription (MT-

ND1, MT-ND5)

≥10 µM (cytotoxic)
Reduction in mRNA

content[1][2]

Human iPS Cell-

derived

Cardiomyocytes

(hiPSC-CMs)

Mitochondrial DNA

Content
≤10 µM No change[1][2]

hiPSC-CMs
Mitochondrial

Respiration
≥0.1 µM

Reduced after 6 days

of treatment[3][4]

hiPSC-CMs Contractility 0.3–3 µM
Induced contraction

dysfunction[3][5]

hiPSC-CMs Calcium Transient Not specified Decreased[3][5]

hiPSC-CMs
Calcium Handling

Gene Expression
Not specified Inhibited[3]

Table 2: In Vivo Effects of BMS-986094 in Cynomolgus Monkeys
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Dosage Duration Organ Observation

15 or 30 mg/kg/day 3 weeks or 1 month Heart, Kidney
Pronounced toxicities

at 30 mg/kg/day[1]

15 or 30 mg/kg/day 3 weeks or 1 month Heart, Kidney

No change in

mitochondrial DNA

content or ATP/GTP

levels[1]

Not specified Long-term Heart

Decreased Left

Ventricular Ejection

Fraction (LVEF)[3][6]

15 or 30 mg/kg/day 3 weeks Heart, Kidney

High and persistent

concentrations of the

active metabolite INX-

09114[7]

Table 3: Comparative In Vitro Cardiotoxicity

Compound Cell Line Concentration
Effect on
Contractility

BMS-986094 hiPSC-CMs 0.3–3 µM
Induced contraction

dysfunction[3][5]

Sofosbuvir hiPSC-CMs Not specified Little effect[3][5]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental

approaches used to evaluate BMS-986094.
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Figure 1: Mechanism of action of BMS-986094.
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Figure 2: Experimental workflow for preclinical evaluation.

Detailed Experimental Protocols
The following are summaries of the methodologies employed in the key in vitro and in vivo

studies.

In Vitro Studies
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Cell Culture and Treatment: Human hepatoma cells (HepG2 and Huh-7) and human iPS cell-

derived cardiomyocytes (hiPSC-CMs) were cultured under standard conditions.[1][2] BMS-
986094 was applied to the cell cultures for up to 19 days at varying concentrations.[1][2]

Mitochondrial DNA Content Analysis: Total DNA was extracted from the cells, and the relative

amount of mitochondrial DNA to nuclear DNA was quantified using quantitative polymerase

chain reaction (qPCR).

Gene Expression Analysis: RNA was isolated from the cells, and the expression levels of

specific mitochondrial genes (e.g., MT-ND1, MT-ND5) and calcium handling-related genes

were measured by reverse transcription qPCR.[1][3]

Cardiomyocyte Contractility Assay: The contractility of hiPSC-CMs was assessed using

motion imaging analysis to measure parameters such as contraction and relaxation velocity.

[3][5]

Calcium Transient Measurement: Intracellular calcium transients in hiPSC-CMs were

measured using calcium-sensitive fluorescent dyes.[3][5]

In Vivo Studies
Animal Model: Cynomolgus monkeys were used as the primary non-rodent species for

toxicity studies.[1][7]

Drug Administration: BMS-986094 was administered orally to the monkeys at doses of 15 or

30 mg/kg/day for periods of 3 weeks to 1 month.[1][7]

Toxicity Assessment: Cardiac and renal function were monitored throughout the studies. This

included measurement of Left Ventricular Ejection Fraction (LVEF).[3][6]

Mitochondrial Respiration and DNA Content: At the end of the treatment period, samples of

heart and kidney tissue were collected for the assessment of mitochondrial respiration,

mitochondrial DNA content, and levels of high-energy substrates like ATP and GTP.[1]

Metabolite Profiling: The concentrations of BMS-986094 and its metabolites, including the

active form INX-09114, were measured in plasma and various tissues to understand its

distribution and accumulation.[7]
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Discussion and Conclusion
The preclinical evaluation of BMS-986094 highlights a significant disconnect between the in

vitro and in vivo findings, particularly concerning mitochondrial toxicity. In vitro, direct

mitochondrial toxicity, as measured by changes in mitochondrial DNA content, was only

observed at cytotoxic concentrations.[1][2] However, functional effects on mitochondrial

respiration and cardiomyocyte contractility were seen at lower, non-cytotoxic concentrations in

hiPSC-CMs.[3][4]

In contrast, in vivo studies in cynomolgus monkeys revealed significant cardiac and renal

toxicity without corresponding changes in mitochondrial DNA content or energy levels in these

organs.[1] The accumulation of the active metabolite, INX-09114, to high and persistent levels

in the heart and kidneys of these animals appears to be a more likely contributor to the

observed toxicities.[7]

This case underscores the importance of utilizing a multifaceted approach in preclinical safety

assessment. While in vitro assays provide valuable mechanistic insights, they may not fully

recapitulate the complex pharmacokinetic and pharmacodynamic relationships that occur in

vivo. The delayed cardiotoxicity observed both clinically and in animal models, which was also

reflected in the chronic in vitro hiPSC-CM studies, emphasizes the need for long-duration

toxicity assessments in relevant physiological systems. The comparison with sofosbuvir, which

showed minimal cardiotoxicity in vitro, further validates the predictive potential of hiPSC-CMs

for assessing drug-induced cardiac dysfunction.[3][5]

Ultimately, the experience with BMS-986094 serves as a critical case study for drug

developers, emphasizing the need to carefully integrate data from various preclinical models to

better predict potential clinical liabilities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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